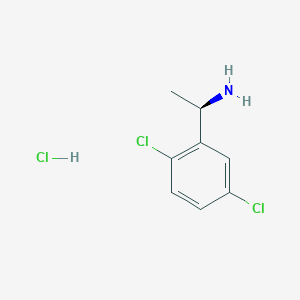

(1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1R)-1-(2,5-dichlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWDPZFRLWOVHP-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution from Racemic Mixture

One common approach to prepare (1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride is through the resolution of the racemic amine. This involves synthesizing the racemic mixture first, followed by separation of the (1R)-enantiomer using chiral resolving agents or chromatographic techniques.

- Synthesis of racemic amine : Typically, the precursor 2,5-dichlorophenylacetaldehyde is subjected to reductive amination using ammonia or an amine source with reducing agents such as sodium borohydride.

- Resolution techniques : Diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) or chiral chromatography can separate the (1R)-enantiomer with high enantiomeric excess.

- Yields and purity : Literature reports yields up to approximately 70% with enantiomeric purity exceeding 99% when optimized conditions are applied.

Asymmetric Synthesis

Asymmetric catalytic methods allow direct synthesis of the (1R)-enantiomer without the need for resolution, improving efficiency.

- Catalytic asymmetric hydrogenation or reductive amination : Using chiral catalysts such as transition metal complexes with chiral ligands, the 2,5-dichlorophenylacetaldehyde or related intermediates can be converted to the (1R)-amine selectively.

- Organocatalysis : Chiral organocatalysts can mediate enantioselective addition or amination reactions to form the desired amine.

- Advantages : This method can achieve high enantiomeric excess (>95%) and good yields, reducing waste from discarded enantiomers.

Salt Formation

After obtaining the free base amine, conversion to the hydrochloride salt is carried out to enhance stability, crystallinity, and ease of purification.

- Procedure : Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether) precipitates the hydrochloride salt.

- Purification : Recrystallization from solvents such as ethanol or isopropanol improves purity and isolates the compound as a stable solid.

Data Table: Summary of Preparation Methods

| Method | Key Steps | Yield (%) | Enantiomeric Purity (%) | Remarks |

|---|---|---|---|---|

| Racemic synthesis + resolution | Reductive amination, chiral resolution | ~70 | >99 | Widely used, well-established |

| Asymmetric catalytic synthesis | Chiral catalyst-mediated reductive amination | 60-85 | 95-99 | More efficient, fewer steps |

| Salt formation | Reaction with HCl, recrystallization | Quantitative | N/A | Final step for stability and handling |

Research Findings and Notes

- The choice of reducing agent and reaction conditions strongly influences yield and enantiomeric purity.

- Sodium borohydride is commonly used for reductive amination due to its mildness and selectivity.

- Chiral resolution remains a practical approach when asymmetric catalysts are unavailable or costly.

- The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility and stability.

- Recent advances in asymmetric synthesis provide more sustainable and scalable routes, but commercial availability and cost remain considerations.

- No direct synthesis methods specifically for this compound were found in some databases, but analogous compounds like (1R)-1-(2,4-dichlorophenyl)ethanamine hydrochloride have well-documented synthesis routes that can be adapted.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products:

Oxidation Products: 2,5-dichlorobenzaldehyde or 2,5-dichlorobenzophenone.

Reduction Products: Secondary or tertiary amines with varying alkyl groups.

Substitution Products: Compounds where chlorine atoms are replaced by other functional groups like methoxy or ethoxy groups.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

- Explored for its potential use in the development of pharmaceutical agents, particularly those targeting neurological conditions.

Industry:

- Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Biased Agonism : Phenylalkylamines with 2,5-substitutions (e.g., Cl, OMe, CF₃) demonstrate biased signaling at serotonin receptors, where substituent polarity and size influence G protein vs. β-arrestin pathway activation .

- Metabolic Stability : Halogenated derivatives (Cl, F) generally exhibit longer half-lives than methoxy- or methylthio-substituted analogs due to resistance to cytochrome P450 oxidation .

Biological Activity

(1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride, also known as R-DPEA HCl, is a chiral compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a dichlorophenyl group and an ethanamine backbone, which may facilitate interactions with various biological targets, particularly within the central nervous system (CNS). This article aims to provide a comprehensive overview of the biological activities associated with R-DPEA HCl, supported by data tables and relevant studies.

- Molecular Formula : C8H10Cl2N·HCl

- Molecular Weight : 226.53 g/mol

- CAS Number : 1394838-41-5

The biological activity of R-DPEA HCl is primarily attributed to its ability to interact with neurotransmitter systems, particularly those involving monoamines. The presence of the amine group suggests potential for modulation of neurotransmitter receptors, which can influence mood and behavior. The compound may exert its effects by binding to specific receptors or enzymes, altering their activity and leading to downstream physiological effects.

Biological Activities

Research indicates that R-DPEA HCl exhibits several pharmacological properties:

- Neurotransmitter Interaction : It is hypothesized that R-DPEA HCl may interact with serotonin and dopamine receptors, potentially influencing mood disorders such as depression and anxiety.

- Antidepressant-like Effects : Similar compounds have shown antidepressant properties in preclinical models, suggesting R-DPEA HCl could be a candidate for further investigation in this area.

- Stimulant Properties : Some studies indicate that compounds with similar structures may exhibit stimulant effects, which could be relevant in the treatment of attention deficit hyperactivity disorder (ADHD) or other cognitive disorders.

In Vitro Studies

Studies exploring the binding affinity of R-DPEA HCl at various receptor sites have shown promising results. For instance, research on structurally related compounds indicates potential interactions with:

- Dopamine D2 Receptors

- Serotonin 5-HT2A Receptors

These interactions may lead to alterations in neurotransmitter release and signaling pathways associated with mood regulation.

Case Studies

- Antidepressant Activity : A study conducted on a series of similar amine compounds demonstrated significant antidepressant-like effects in animal models. The findings suggest that R-DPEA HCl could share similar mechanisms of action due to its structural characteristics.

- Cognitive Enhancement : Research has indicated that certain derivatives of dichlorophenyl ethanamines can improve cognitive function in rodent models. This raises the possibility that R-DPEA HCl might enhance cognitive performance through dopaminergic pathways.

Comparative Analysis of Similar Compounds

The following table summarizes notable compounds structurally related to R-DPEA HCl and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-5-chlorobenzophenone | Chlorine substitution on phenyl | Antidepressant properties |

| 3-(4-Chlorophenyl)propan-2-amines | Propyl chain with chloro substitution | Potential antipsychotic effects |

| 4-Chloro-N,N-dimethylphenethylamine | Dimethylamino group | Stimulant properties |

Applications and Future Directions

R-DPEA HCl has potential applications in drug development targeting CNS disorders. Its unique structural features may enhance selectivity towards specific receptors or enzymes, offering a pathway for novel therapeutic agents. Further research is warranted to explore its efficacy and safety profiles through clinical trials.

Q & A

Q. What are the established synthetic routes for (1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride?

Methodological Answer: Synthesis typically involves enantioselective reduction of a ketone intermediate. For example:

- Step 1 : Alkylation of 2,5-dichlorophenylacetonitrile to form the nitrile intermediate.

- Step 2 : Enantioselective reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata) to yield the (R)-amine.

- Step 3 : Salt formation with HCl in anhydrous ethanol to produce the hydrochloride salt . Characterization via H/C NMR and chiral HPLC confirms structural integrity and enantiomeric excess (>98%) .

Q. How is the enantiomeric purity of this compound validated in academic settings?

Methodological Answer: Chiral separation techniques are critical:

- Use chiral stationary phases (e.g., Chiralpak AD-H or OD-H) with hexane:isopropanol (80:20) mobile phases.

- Compare retention times with racemic mixtures or enantiomerically pure standards .

- Polarimetry or circular dichroism (CD) may supplement HPLC data for absolute configuration confirmation .

Q. What analytical methods are recommended for quantifying impurities in bulk samples?

Methodological Answer:

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect organic impurities.

- ICP-OES or ion chromatography for inorganic residues (e.g., chloride counterion verification).

- Limit of quantification (LOQ) should align with ICH guidelines (e.g., ≤0.1% for unknown impurities) .

Q. What safety protocols are critical for handling this hydrochloride salt?

Methodological Answer:

- Use PPE: Nitrile gloves, lab coat, and FFP3 respirators to avoid inhalation of fine particles.

- Store in airtight containers at 2–8°C with desiccants to prevent hygroscopic degradation.

- Emergency procedures: For skin contact, rinse with 0.1 M citrate buffer (pH 5.0); for spills, neutralize with sodium bicarbonate .

Q. How can researchers confirm the compound’s stability under experimental conditions?

Methodological Answer:

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC.

- Use F NMR (if applicable) or mass spectrometry to detect hydrolytic byproducts (e.g., free amine or dichlorophenyl derivatives) .

Advanced Research Questions

Q. What strategies assess biased agonism of this compound at serotonin receptors (e.g., 5-HT2A)?

Methodological Answer:

Q. How can structural modifications enhance selectivity for dopaminergic vs. serotonergic receptors?

Methodological Answer:

Q. What experimental designs resolve contradictions in receptor binding affinity data?

Methodological Answer:

Q. How can enantiomer-specific pharmacokinetics be evaluated in vivo?

Methodological Answer:

- Chiral LC-MS/MS : Plasma samples extracted via SPE (C18 cartridges) and analyzed using a Chiralcel OJ-RH column.

- Pharmacokinetic Parameters : Calculate AUC, , and for each enantiomer after IV/PO administration in rodent models .

Q. What methods optimize reaction conditions to minimize diastereomer formation during synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.